

Application Notes and Protocols for O-acetylserine Sulfhydrylase (OASS) Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Acetyl-L-serine hydrochloride

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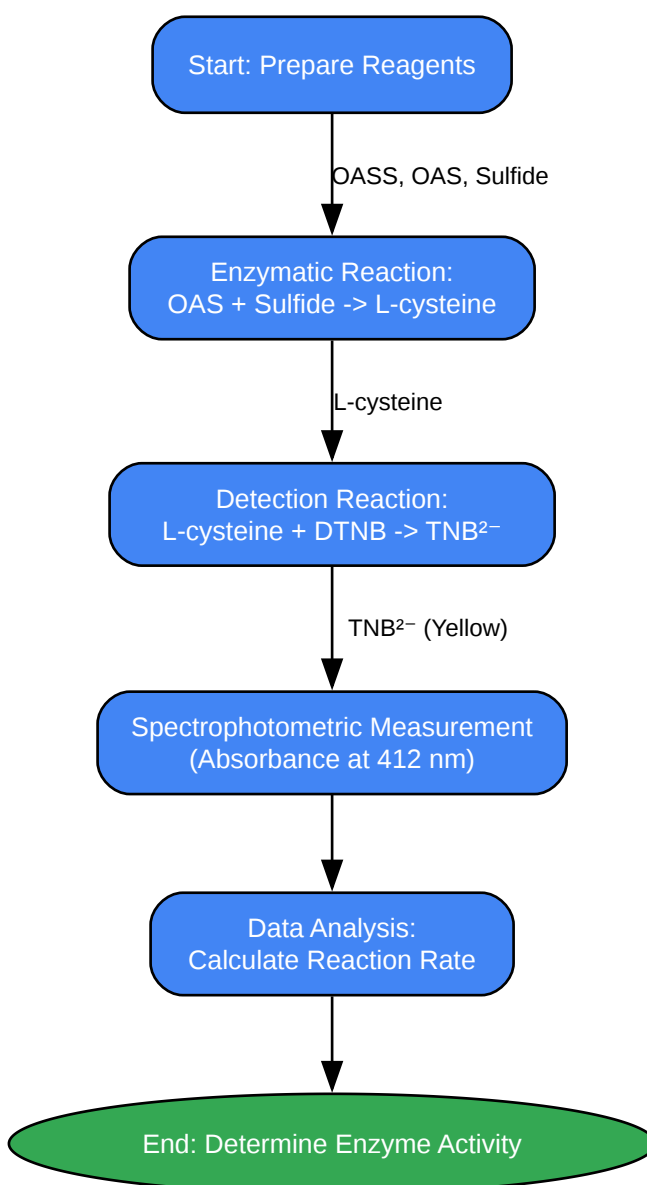
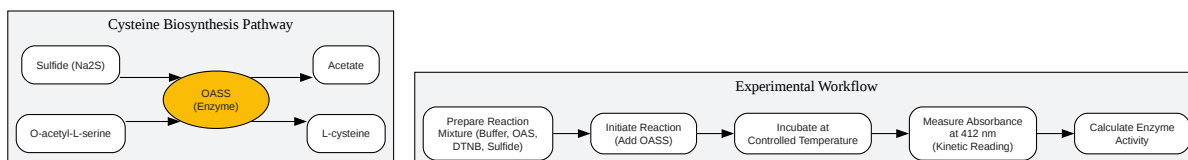
Introduction

O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in the biosynthesis of L-cysteine. This crucial reaction involves the conversion of O-acetyl-L-serine (OAS) and a sulfide donor into L-cysteine and acetate.[1][2][3][4] As a key enzyme in sulfur metabolism, OASS is a potential target for the development of novel antimicrobial agents and herbicides. Accurate and reproducible methods for measuring OASS activity are therefore essential for basic research and drug discovery.

This document provides a detailed protocol for a continuous spectrophotometric assay of OASS activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The principle of this assay is based on the reaction of the sulfhydryl group of the product, L-cysteine, with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm.[5][6][7] The rate of TNB²⁻ formation is directly proportional to the OASS activity.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by OASS is a key step in the cysteine biosynthesis pathway. The overall workflow for the OASS assay is depicted below.



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- To cite this document: BenchChem. [Application Notes and Protocols for O-acetylserine Sulfhydrylase (OASS) Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613005#experimental-protocol-for-o-acetylserine-sulfhydrylase-assay]

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